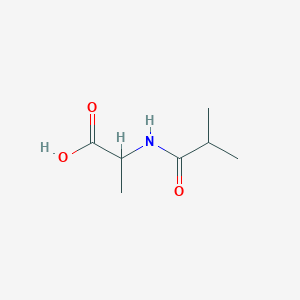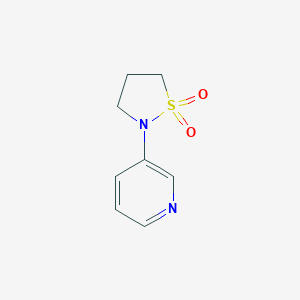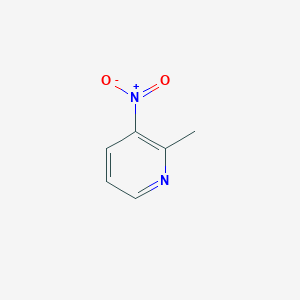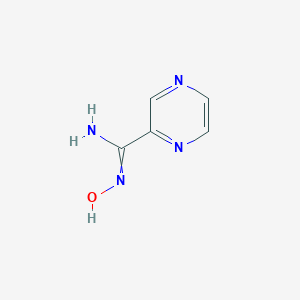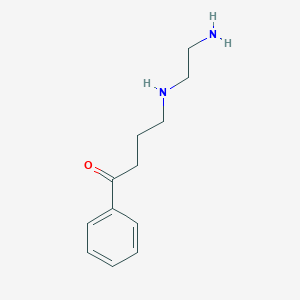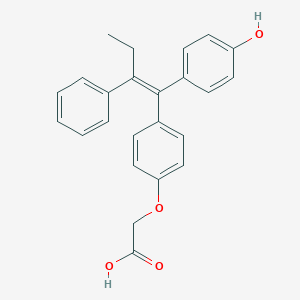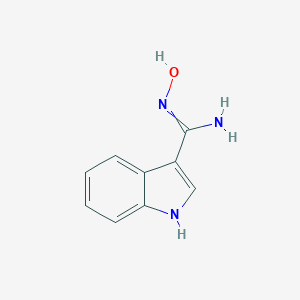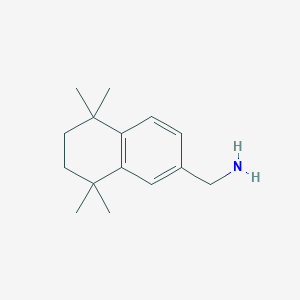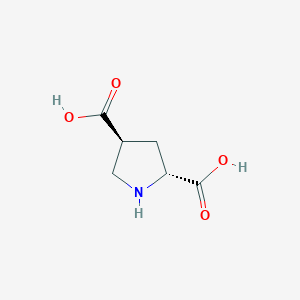
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid (PDC) is a non-proteinogenic amino acid that plays a crucial role in the synthesis of neurotransmitters in the brain. It is an important building block for the production of glutamate, which is a major excitatory neurotransmitter in the central nervous system. PDC has been the subject of intense research due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid acts as a precursor for the synthesis of glutamate, which is a major excitatory neurotransmitter in the brain. Glutamate binds to NMDA receptors, which are involved in learning and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage.
Biochemische Und Physiologische Effekte
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to have a number of biochemical and physiological effects. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have anti-inflammatory effects, reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has several advantages for lab experiments. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid is readily available and can be synthesized using a variety of methods. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid is also stable and can be stored for long periods of time. However, (2R,4S)-pyrrolidine-2,4-dicarboxylic acid also has some limitations for lab experiments. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid can be toxic at high concentrations, and care must be taken when handling (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid can also be difficult to purify, and impurities can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. One area of research is the development of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid analogs with improved pharmacological properties. Another area of research is the investigation of the role of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid in the development of neurological disorders. Finally, research is needed to determine the optimal dosage and administration of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid for therapeutic use.
Conclusion:
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid is a non-proteinogenic amino acid that plays a crucial role in the synthesis of neurotransmitters in the brain. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage. Future research is needed to fully understand the potential therapeutic applications of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid.
Synthesemethoden
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid can be synthesized using a variety of methods, including the Strecker synthesis, the Gabriel synthesis, and the Curtius rearrangement. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. The Gabriel synthesis involves the reaction of phthalimide with potassium hydroxide and ethyl chloroformate, followed by hydrolysis to yield (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. The Curtius rearrangement involves the reaction of an acyl azide with a carboxylic acid, followed by rearrangement to yield (2R,4S)-pyrrolidine-2,4-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage.
Eigenschaften
CAS-Nummer |
159000-54-1 |
|---|---|
Produktname |
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid |
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |
InChI-Schlüssel |
NRSBQSJHFYZIPH-IUYQGCFVSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@H]1C(=O)O)C(=O)O |
SMILES |
C1C(CNC1C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(CNC1C(=O)O)C(=O)O |
Piktogramme |
Irritant |
Synonyme |
1-pyrrolidine-2,4-dicarboxylic acid 1-trans-pyrrolidine-2,4-dicarboxylic acid 2,4-pyrrolidine dicarboxylate L-pyrrolidine-2,4-dicarboxylic acid L-trans-2,4-pyrrolidine dicarboxylate L-trans-pyrrolidine-2,4-dicarboxylic acid PDC-2,4 pyrrolidine-2,4-dicarboxylate pyrrolidine-2,4-dicarboxylic acid pyrrolidine-2,4-dicarboxylic acid, (2R-cis)-isomer pyrrolidine-2,4-dicarboxylic acid, (2R-trans)-isomer pyrrolidine-2,4-dicarboxylic acid, (2S-cis)-isomer pyrrolidine-2,4-dicarboxylic acid, (2S-trans)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



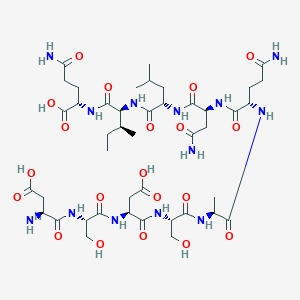
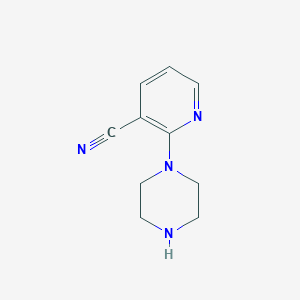
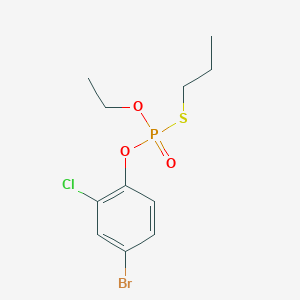
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
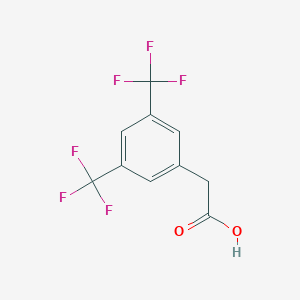
![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
